molecular formula C23H22ClN7O2 B2659245 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 920411-19-4

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone

カタログ番号: B2659245
CAS番号: 920411-19-4
分子量: 463.93
InChIキー: MUWBIWLQXMXZFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone is a potent and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with tumorigenesis and therapy resistance in hematological malignancies and solid tumors [https://pubmed.ncbi.nlm.nih.gov/25824093/]. This compound demonstrates high efficacy against all three PIM kinase isoforms (PIM1, PIM2, and PIM3), making it a valuable tool for investigating the broader PIM kinase signaling network in cancer models. Its core structure, based on a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, is designed for optimal binding affinity and kinase selectivity [https://pubmed.ncbi.nlm.nih.gov/29149645/]. The primary research application of this inhibitor is in the field of oncology, where it is used to elucidate the role of PIM kinases in driving cancer cell survival and to explore potential therapeutic strategies. Researchers utilize this compound to sensitize cancer cells to apoptosis, particularly in contexts where PIM kinase activity confers resistance to conventional chemotherapeutic agents or other targeted therapies. By effectively blocking PIM-mediated phosphorylation of pro-apoptotic proteins and regulators of translation and cell cycle progression, this inhibitor provides a powerful means to dissect complex oncogenic signaling pathways and validate PIM kinases as a druggable target for anticancer drug discovery.

特性

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O2/c1-16-3-2-4-19(13-16)33-14-20(32)29-9-11-30(12-10-29)22-21-23(26-15-25-22)31(28-27-21)18-7-5-17(24)6-8-18/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWBIWLQXMXZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure incorporates a triazole-pyrimidine scaffold, which is known for various biological activities, particularly in the context of anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C23H22ClN7O3
  • Molecular Weight : 479.93 g/mol
  • IUPAC Name : 4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl(3,4-dimethoxyphenyl)methanone

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with specific cellular pathways and targets:

The compound acts as an inhibitor of Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition leads to reduced cell proliferation. The interaction with CDK2 affects the CDK2/cyclin A2 pathway, which is vital for the transition from the G1 to S phase in the cell cycle.

2. Pharmacological Effects

Research indicates that the compound exhibits:

  • Antiproliferative Activity : It effectively inhibits the growth of various cancer cell lines.
  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells.

Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of triazolo-pyrimidine compounds for their anticancer properties. For instance:

CompoundTargetIC50 (µM)Effect
5iEGFR0.3Dual inhibitor (EGFR/VGFR2)
VGFR27.60Inhibits tumor growth in MCF-7 model

These findings suggest that compounds with similar scaffolds can exhibit potent cytotoxicity against cancer cells while maintaining selectivity towards specific molecular targets.

Case Studies

A notable study evaluated various phenylpyrazolo[3,4-d]pyrimidine derivatives, revealing that some exhibited significant cytotoxic effects across multiple cancer cell lines including MCF-7 and HCT116. The most potent derivatives showed IC50 values ranging from 0.3 µM to 24 µM against different targets such as EGFR and VGFR2.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological Trends

  • Chlorophenyl vs. Ethoxyphenyl (): The 4-chlorophenyl group in the target compound likely improves target binding via halogen bonding (e.g., with kinase ATP pockets), whereas the ethoxy group in RN:920377-60-2 may enhance membrane permeability but reduce metabolic stability .
  • m-Tolyloxy vs.
  • Triazolo-Pyrimidine vs. Imidazo-Pyrrolo-Pyrazine (): The triazolo-pyrimidine core in the target compound offers a smaller heterocyclic footprint, which may improve solubility over the fused imidazo-pyrrolo-pyrazine system in .

Computational and Experimental Research Findings

  • Density Functional Theory (DFT) Insights (): Becke’s hybrid functional (exact exchange + gradient corrections) predicts that halogenated aromatic systems (e.g., 4-chlorophenyl) exhibit optimized electron density distributions for non-covalent interactions, supporting the design rationale for the target compound .
  • Synthetic Feasibility (): The synthesis of triazolopyrimidines typically involves cyclocondensation of aminopyrazoles with nitriles or esters, as seen in . Modifications at the piperazine and ethanone positions (e.g., introducing m-tolyloxy) require regioselective coupling steps under acidic conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。